![molecular formula C6H10N2O8+2 B13387175 [(3S,3aS,6R,6aS)-3-[hydroxy(oxo)azaniumyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]oxy-hydroxy-oxoazanium](/img/structure/B13387175.png)

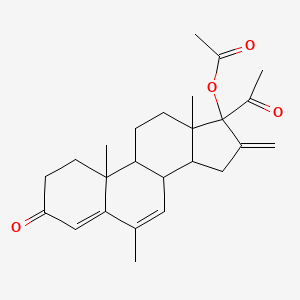

[(3S,3aS,6R,6aS)-3-[hydroxy(oxo)azaniumyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]oxy-hydroxy-oxoazanium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isosorbide dinitrate is a medication primarily used to treat heart-related conditions such as angina pectoris and heart failure. It belongs to the nitrate family of medications and works by dilating blood vessels, making it easier for blood to flow and reducing the heart’s workload . Isosorbide dinitrate is available in various forms, including oral tablets and sublingual tablets .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

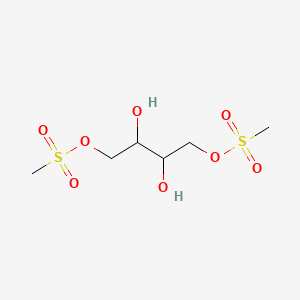

Isosorbide dinitrate is synthesized from isosorbide, which is derived from sorbitol. The synthesis involves nitration of isosorbide using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods

In industrial settings, isosorbide dinitrate is produced by carefully controlling the nitration reaction to ensure high yield and purity. The process involves the use of large-scale reactors and stringent safety measures due to the explosive nature of the nitrating agents .

Analyse Des Réactions Chimiques

Types of Reactions

Isosorbide dinitrate undergoes several types of chemical reactions, including:

Hydrolysis: Isosorbide dinitrate can be hydrolyzed to form isosorbide mononitrate and nitric acid.

Reduction: It can be reduced to isosorbide and nitric oxide.

Oxidation: It can undergo oxidation to form various nitrogen oxides.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of water and a catalyst such as an acid or base.

Reduction: Commonly involves reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: Often involves oxidizing agents such as potassium permanganate or ozone.

Major Products Formed

Hydrolysis: Isosorbide mononitrate and nitric acid.

Reduction: Isosorbide and nitric oxide.

Oxidation: Various nitrogen oxides.

Applications De Recherche Scientifique

Isosorbide dinitrate has a wide range of applications in scientific research:

Medicine: Used to treat angina pectoris and heart failure by dilating blood vessels and improving blood flow.

Biology: Studied for its effects on nitric oxide production and its role in vasodilation.

Chemistry: Used as a model compound to study nitration reactions and the stability of nitrate esters.

Mécanisme D'action

Isosorbide dinitrate works by releasing nitric oxide, which activates the enzyme guanylate cyclase. This activation increases the levels of cyclic guanosine monophosphate (cGMP), leading to the relaxation of smooth muscle fibers in blood vessels. The relaxation of these muscles results in vasodilation, which reduces the workload on the heart and improves blood flow .

Comparaison Avec Des Composés Similaires

Similar Compounds

Isosorbide mononitrate: Similar in structure and function but has a longer duration of action.

Nitroglycerin: Another nitrate used for similar indications but with a faster onset of action.

Uniqueness

Isosorbide dinitrate is unique in its balance of onset and duration of action, making it suitable for both acute and chronic management of angina pectoris. Its ability to be administered in various forms also adds to its versatility .

Propriétés

Formule moléculaire |

C6H10N2O8+2 |

|---|---|

Poids moléculaire |

238.15 g/mol |

Nom IUPAC |

[(3S,3aS,6R,6aS)-3-[hydroxy(oxo)azaniumyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]oxy-hydroxy-oxoazanium |

InChI |

InChI=1S/C6H10N2O8/c9-7(10)15-3-1-13-6-4(16-8(11)12)2-14-5(3)6/h3-6H,1-2H2,(H,9,10)(H,11,12)/q+2/t3-,4+,5-,6-/m1/s1 |

Clé InChI |

DMMQZIBZUALXRG-JGWLITMVSA-N |

SMILES isomérique |

C1[C@H]([C@@H]2[C@H](O1)[C@H](CO2)O[N+](=O)O)O[N+](=O)O |

SMILES canonique |

C1C(C2C(O1)C(CO2)O[N+](=O)O)O[N+](=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-fluoro-2-[1-(4-fluorophenyl)ethylamino]-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B13387120.png)

![3-Methyl-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid](/img/structure/B13387122.png)

![1'-Benzyl-2,3-dihydrospiro[indene-1,4'-piperidine] maleate](/img/structure/B13387125.png)

![7-[4-(2,3-Dihydroxy-3-methylbutoxy)-3-methoxyphenyl]-2,2-dimethylpyrano[3,2-g]chromen-6-one](/img/structure/B13387134.png)

![N-{1-[(2R,3R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-[(tert-butyldimethylsilyl)oxy]-3-hydroxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}acetamide](/img/structure/B13387140.png)

![4-amino-1-[4-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)phenyl]pyrrolidin-2-one;dihydrochloride](/img/structure/B13387153.png)